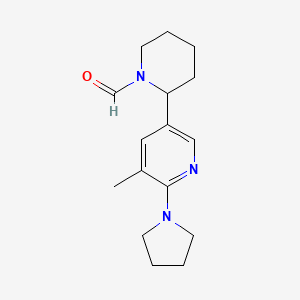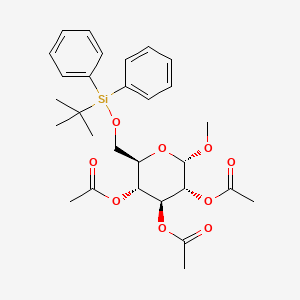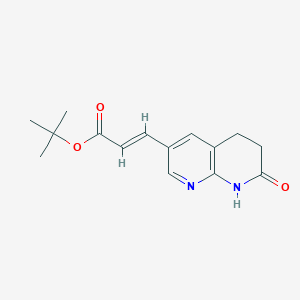
(2S)-2-hydroxy-3-sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-hydroxy-3-sulfanylpropanoic acid, also known as L-cysteine, is a naturally occurring amino acid containing a thiol group. It is an important building block in the biosynthesis of proteins and is involved in various metabolic processes. This compound is known for its role in the formation of disulfide bonds, which are crucial for the structural stability of proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-3-sulfanylpropanoic acid can be achieved through several methods. One common approach is the fermentation process using microorganisms such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis.
Another method involves the chemical synthesis of this compound from readily available starting materials. For example, the Strecker synthesis can be employed, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out through fermentation processes. Large-scale fermentation involves the use of bioreactors where genetically modified microorganisms are cultured under controlled conditions to maximize the yield of the compound. The fermentation broth is then subjected to downstream processing, including filtration, purification, and crystallization, to obtain the pure amino acid.
化学反应分析
Types of Reactions
(2S)-2-hydroxy-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are essential for protein structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or molecular oxygen (O2) can be used as oxidizing agents.
Reduction: Reducing agents like DTT or β-mercaptoethanol are commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of cystine, a dimer of this compound linked by a disulfide bond.
Reduction: Regeneration of the free thiol group.
Substitution: Formation of thioethers, where the thiol group is replaced by an alkyl or aryl group.
科学研究应用
(2S)-2-hydroxy-3-sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: It plays a crucial role in protein folding and stability, serving as a precursor for the synthesis of glutathione, an important antioxidant.
Medicine: It is used in the treatment of acetaminophen overdose and as a mucolytic agent to break down mucus in respiratory conditions.
Industry: It is used in the food industry as a flavor enhancer and dough conditioner, and in the cosmetic industry for hair care products.
作用机制
The mechanism of action of (2S)-2-hydroxy-3-sulfanylpropanoic acid involves its thiol group, which can undergo redox reactions to form disulfide bonds. These disulfide bonds are crucial for the structural integrity of proteins. In biological systems, the compound acts as a precursor for the synthesis of glutathione, which is involved in detoxification processes and protection against oxidative stress.
相似化合物的比较
(2S)-2-hydroxy-3-sulfanylpropanoic acid can be compared with other sulfur-containing amino acids such as methionine and homocysteine:
Methionine: Unlike this compound, methionine contains a thioether group instead of a thiol group. Methionine is essential for the initiation of protein synthesis.
Homocysteine: Similar to this compound, homocysteine contains a thiol group. elevated levels of homocysteine are associated with cardiovascular diseases.
属性
分子式 |
C3H6O3S |
|---|---|
分子量 |
122.15 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H6O3S/c4-2(1-7)3(5)6/h2,4,7H,1H2,(H,5,6)/t2-/m1/s1 |
InChI 键 |
OLQOVQTWRIJPRE-UWTATZPHSA-N |
手性 SMILES |
C([C@H](C(=O)O)O)S |
规范 SMILES |
C(C(C(=O)O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)
![N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B11826857.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)



![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
![4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride](/img/structure/B11826906.png)
![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)


![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
